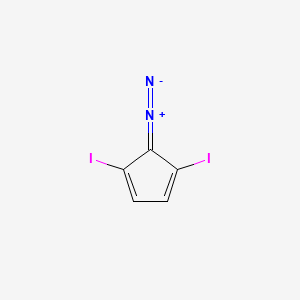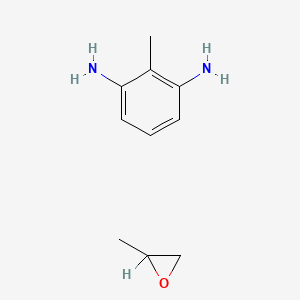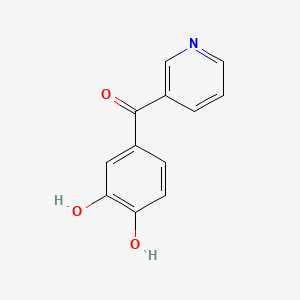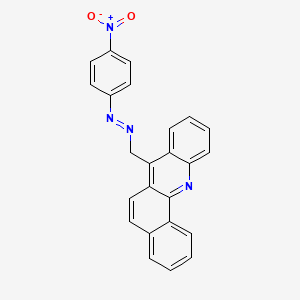![molecular formula C12H11NOS B14499875 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole CAS No. 63768-25-2](/img/structure/B14499875.png)
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole is an organic compound with the molecular formula C12H11NOS. It is characterized by the presence of a thiazole ring substituted with a 4-methoxyphenyl group via an ethenyl linkage.
Méthodes De Préparation
The synthesis of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thioamide.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with thioamide in the presence of a base such as sodium hydroxide to form the intermediate 2-(4-methoxyphenyl)ethenylthioamide.
Cyclization: The intermediate is then cyclized under acidic conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl group to an ethyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by interfering with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole can be compared with similar compounds such as:
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a benzothiazole ring instead of a thiazole ring, which may result in different chemical properties and applications.
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: This compound contains a pyridinium ring and is used in non-linear optical materials.
Propriétés
Numéro CAS |
63768-25-2 |
|---|---|
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-thiazole |
InChI |
InChI=1S/C12H11NOS/c1-14-11-5-2-10(3-6-11)4-7-12-13-8-9-15-12/h2-9H,1H3 |
Clé InChI |
SADYIDNQRINMAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)







![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)

